

ELN-441958 solubility and preparation for experiments

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Compound of Interest		
Compound Name:	ELN-441958	
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Application Notes and Protocols for ELN-441958

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed information and protocols for the use of **ELN-441958**, a potent and selective bradykinin B1 receptor antagonist.

Introduction

ELN-441958 is a small molecule, neutral, competitive, and selective antagonist of the bradykinin B1 receptor.[1][2][3] It exhibits high affinity for the human B1 receptor, with a reported Ki of 0.26 nM.[1][2][4][5][6] The bradykinin B1 receptor is a G-protein coupled receptor involved in chronic pain and inflammation.[6] **ELN-441958** has demonstrated high oral bioavailability and efficacy in non-human primate models of inflammatory pain.[5][6]

Physicochemical Properties

Property	Value	Reference
Molecular Formula	C29H29CIN4O2	[4][7]
Molecular Weight	501.02 g/mol	[4][7]
CAS Number	913064-47-8	[4]

Solubility



Proper dissolution of **ELN-441958** is critical for experimental success. The following table summarizes its solubility in various solvents and formulations. Sonication or gentle heating may be required to achieve complete dissolution.[1][4]

Solvent/Formulatio n	Solubility	Notes	Reference
DMSO	≥ 5.02 mg/mL (10.02 mM)	Sonication is recommended.	[4]
DMSO	50 mg/mL (99.79 mM)	Use fresh, moisture- free DMSO.	[2]
10% DMSO, 40% PEG300, 5% Tween- 80, 45% Saline	≥ 2.5 mg/mL (4.99 mM)	Clear solution. Suitable for in vivo studies.	[1]
10% DMSO, 90% (20% SBE-β-CD in Saline)	≥ 2.5 mg/mL (4.99 mM)	Clear solution. Suitable for in vivo studies.	[1]
10% DMSO, 90% Corn Oil	≥ 2.5 mg/mL (4.99 mM)	Clear solution. Suitable for in vivo studies.	[1]
10% DMSO, 40% PEG300, 5% Tween 80, 45% Saline	1 mg/mL (2 mM)	Sonication is recommended. Suitable for in vivo studies.	[4]

Biological Activity

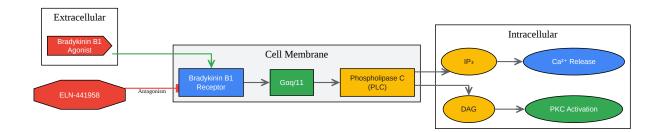
ELN-441958 is a potent antagonist of the bradykinin B1 receptor and is highly selective over the B2 receptor.[5][6] Its potency varies across species.



Parameter	Species	Value	Reference
Ki (B1 Receptor Binding)	Human	0.26 nM	[1][2][4][5][6]
KB (B1 Receptor Antagonism)	Human	0.12 ± 0.02 nM	[5][6]
KB (B1 Receptor Antagonism)	Rhesus Monkey	0.24 ± 0.01 nM	[5][6]
KB (B1 Receptor Antagonism)	Rat	1.5 ± 0.4 nM	[5][6]
KB (B1 Receptor Antagonism)	Mouse	14 ± 4 nM	[5][6]

Signaling Pathway

ELN-441958 acts by blocking the signaling cascade initiated by the binding of agonists, such as des-Arg⁹-bradykinin, to the bradykinin B1 receptor. This receptor is coupled to Gαq/11, which upon activation, stimulates phospholipase C (PLC) to produce inositol trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ triggers the release of intracellular calcium (Ca²⁺), while DAG activates protein kinase C (PKC).



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Figure 1: ELN-441958 signaling pathway antagonism.

Experimental Protocols

Protocol 1: Preparation of ELN-441958 Stock Solution

This protocol describes the preparation of a high-concentration stock solution of **ELN-441958** in DMSO.

Materials:

- ELN-441958 powder
- Anhydrous (moisture-free) Dimethyl Sulfoxide (DMSO)
- · Sterile microcentrifuge tubes or vials
- Vortex mixer
- Sonicator (optional)

Procedure:

- Weigh the desired amount of ELN-441958 powder in a sterile microcentrifuge tube.
- Add the appropriate volume of anhydrous DMSO to achieve the desired concentration (e.g., 10 mM or 50 mg/mL).
- Vortex the solution vigorously for 1-2 minutes to aid dissolution.
- If necessary, sonicate the solution in a water bath for 5-10 minutes to ensure complete dissolution.
- Visually inspect the solution to ensure there are no visible particles.
- Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.
- Store the stock solution at -20°C for up to one year or -80°C for up to two years.[1]



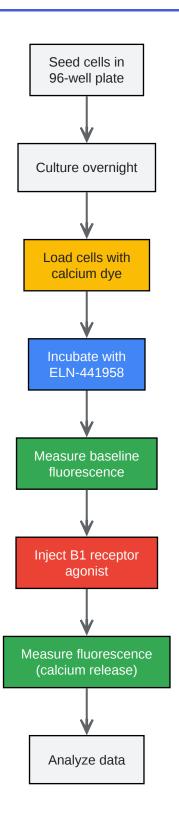
Protocol 2: In Vitro Calcium Mobilization Assay

This protocol outlines a general procedure to assess the antagonist activity of **ELN-441958** on the bradykinin B1 receptor by measuring changes in intracellular calcium.

Materials:

- IMR-90 cells (or other cells endogenously or recombinantly expressing the human bradykinin B1 receptor)
- · Cell culture medium
- Fetal Bovine Serum (FBS)
- Phosphate-Buffered Saline (PBS)
- Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM)
- Pluronic F-127
- Bradykinin B1 receptor agonist (e.g., des-Arg⁹-bradykinin)
- ELN-441958 stock solution
- Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES)
- 96-well black, clear-bottom assay plates
- Fluorescence plate reader with injection capabilities





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Figure 2: Workflow for a calcium mobilization assay.

Procedure:



- Cell Plating: Seed IMR-90 cells into a 96-well black, clear-bottom plate at an appropriate density and culture overnight.
- Dye Loading: a. Prepare the dye loading solution containing the calcium-sensitive dye (e.g., 2 μM Fluo-4 AM) and Pluronic F-127 (e.g., 0.02%) in assay buffer. b. Remove the culture medium from the cells and add the dye loading solution to each well. c. Incubate the plate at 37°C for 60 minutes in the dark.
- Compound Addition: a. Prepare serial dilutions of **ELN-441958** in assay buffer. b. After incubation, wash the cells with assay buffer. c. Add the **ELN-441958** dilutions to the respective wells and incubate for a predetermined time (e.g., 15-30 minutes) at 37°C.
- Fluorescence Measurement: a. Place the plate in a fluorescence plate reader. b. Measure the baseline fluorescence for a few seconds. c. Inject the B1 receptor agonist at a concentration that elicits a submaximal response (e.g., EC₈₀). d. Immediately begin measuring the fluorescence intensity over time to capture the calcium transient.
- Data Analysis: a. Determine the peak fluorescence response for each well. b. Normalize the data to the response of the agonist alone (positive control). c. Plot the normalized response against the concentration of **ELN-441958** and fit the data to a four-parameter logistic equation to determine the IC₅₀ or K₈.

Protocol 3: Preparation of ELN-441958 for In Vivo Studies

This protocol describes the preparation of a formulation of **ELN-441958** suitable for oral (p.o.) or intravenous (i.v.) administration in animal models.[1]

Materials:

- ELN-441958 powder
- DMSO
- PEG300
- Tween-80



- Sterile Saline (0.9% NaCl)
- Sterile tubes
- Vortex mixer
- Sonicator

Procedure:

- Dissolve the required amount of **ELN-441958** in DMSO to make a 10% (v/v) solution.
- Add PEG300 to a final concentration of 40% (v/v).
- Add Tween-80 to a final concentration of 5% (v/v).
- Add sterile saline to make up the final volume (45% v/v).
- Vortex the solution thoroughly after the addition of each component.
- If necessary, sonicate the final solution to ensure it is clear and homogenous.
- The final concentration of the dosing solution should be calculated based on the desired dose and the weight of the animal.

Example Formulation: To prepare 1 mL of a 2.5 mg/mL dosing solution:

- Weigh 2.5 mg of ELN-441958.
- Add 100 μL of DMSO and dissolve the compound.
- Add 400 μL of PEG300.
- Add 50 μL of Tween-80.
- Add 450 μL of sterile saline.
- Vortex until clear.



Disclaimer: All protocols are for research purposes only. Please consult relevant safety data sheets and institutional guidelines before handling any chemical compounds.

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